molecular formula C10H18Cl2N4O B2755275 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride CAS No. 1909287-79-1

3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride

Cat. No.: B2755275
CAS No.: 1909287-79-1
M. Wt: 281.18
InChI Key: JRIAIMDDFSRLEF-YUZCMTBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride is a unique compound characterized by a complex chemical structure that imparts specific properties beneficial for various scientific and industrial applications. This compound falls within the broader class of triazole derivatives, known for their versatile biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride typically involves multi-step organic synthesis. The primary synthetic route may start with the cyclopropylation of a suitable precursor, followed by the introduction of the triazole ring through cyclization reactions. The pyrrolidine ring is then functionalized with a methoxy group in a stereochemically controlled manner. These steps are carried out under specific conditions, often involving catalysts and controlled temperature environments to ensure the correct stereochemistry and high yield of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound might be streamlined through the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The industrial synthesis would also focus on optimizing the reaction conditions to minimize by-products and maximize yield, employing high-purity reagents and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized under controlled conditions to yield higher oxidation state derivatives.

  • Reduction: : It can undergo reduction reactions, typically requiring mild reducing agents to avoid over-reduction.

  • Substitution: : The compound can participate in substitution reactions, particularly at the triazole ring or methoxy group, depending on the reagents used.

Common Reagents and Conditions

Common reagents include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Typical conditions involve specific solvents, controlled temperatures, and catalysts to facilitate the desired reactions.

Major Products Formed

The major products from these reactions include various derivatives of the original compound with altered functional groups, potentially enhancing or modifying its biological or chemical properties.

Scientific Research Applications

3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride finds extensive applications in:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : In studies involving enzyme inhibition and protein-ligand interactions.

  • Medicine: : Potential use in pharmaceutical formulations for treating specific medical conditions.

  • Industry: : Employed in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring is particularly known for its ability to interact with biological macromolecules, potentially disrupting or enhancing specific biochemical pathways.

Comparison with Similar Compounds

Compared to other triazole derivatives, 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride offers unique properties due to its specific structural features. Similar compounds include:

  • 1H-1,2,4-triazole derivatives with different alkyl or aryl groups.

  • Pyrrolidine-containing triazoles with variations in the substituents.

  • Methoxy-functionalized heterocycles with alternative ring structures.

Remember, I can't synthesize or provide experimental data; my role is to educate and inform based on existing scientific knowledge. How are you planning to use this information?

Properties

IUPAC Name

3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-15-7-4-8(11-5-7)10-12-9(13-14-10)6-2-3-6;;/h6-8,11H,2-5H2,1H3,(H,12,13,14);2*1H/t7-,8+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIAIMDDFSRLEF-YUZCMTBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C2=NC(=NN2)C3CC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)C2=NC(=NN2)C3CC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.